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molecular formula C11H10O3 B1614604 4-Phenyloxane-2,6-dione CAS No. 4160-80-9

4-Phenyloxane-2,6-dione

Cat. No. B1614604
M. Wt: 190.19 g/mol
InChI Key: DNWAYXNMUKHONN-UHFFFAOYSA-N
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Patent
US05654316

Procedure details

3-Phenylglutaric acid (100 g) in CH2Cl2 (800 mL) was treated with dicyclohexylcarbodiimide (104 g) in CH2Cl2 (400 mL) over 30 minutes. The resulting mixture was stirred at ambient temperature for 48 hours. The reaction mixture was then diluted with hexane (800 mL) and filtered. The filtrate was concentrated under reduced pressure and the residue crystallized from ethyl acetate/hexane to afford the title compound (53 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:12][C:13]([OH:15])=[O:14])[CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl.CCCCCC>[C:1]1([CH:7]2[CH2:8][C:9](=[O:11])[O:15][C:13](=[O:14])[CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)CC(=O)O
Name
Quantity
104 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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